molecular formula C17H19F3N4O5 B2991168 [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-nitro-4-(trifluoromethyl)anilino]acetate CAS No. 923714-70-9

[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-nitro-4-(trifluoromethyl)anilino]acetate

Cat. No.: B2991168
CAS No.: 923714-70-9
M. Wt: 416.357
InChI Key: QVRIARVZQWEBQK-UHFFFAOYSA-N
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Description

[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-nitro-4-(trifluoromethyl)anilino]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique combination of functional groups, including a cyano group, a nitro group, and a trifluoromethyl group, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-nitro-4-(trifluoromethyl)anilino]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyano Intermediate: The synthesis begins with the preparation of 2-cyano-3-methylbutan-2-amine through the reaction of 3-methyl-2-butanone with cyanide ion under basic conditions.

    Coupling with Amino Acid Derivative: The cyano intermediate is then coupled with an amino acid derivative, such as glycine ethyl ester, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

    Introduction of the Nitro Group: The nitro group is introduced through nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

    Trifluoromethylation: The trifluoromethyl group is incorporated using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-nitro-4-(trifluoromethyl)anilino]acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyano and nitro groups, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group can yield the corresponding amine, while reduction of the cyano group can produce an amine or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, due to the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[2-amino-4-(trifluoromethyl)anilino]acetate, while oxidation of the cyano group can produce 2-[2-nitro-4-(trifluoromethyl)anilino]acetic acid.

Scientific Research Applications

Chemistry

In chemistry, [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-nitro-4-(trifluoromethyl)anilino]acetate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound can be used to study the effects of cyano and nitro groups on biological systems. It may serve as a model compound for investigating the interactions of these functional groups with biological macromolecules.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. The presence of the trifluoromethyl group, in particular, is known to enhance the bioactivity and metabolic stability of pharmaceutical compounds.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-nitro-4-(trifluoromethyl)anilino]acetate involves its interaction with specific molecular targets and pathways. The cyano and nitro groups can participate in redox reactions, while the trifluoromethyl group can enhance binding affinity to target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-nitro-4-(trifluoromethyl)anilino]acetate: shares similarities with other compounds containing cyano, nitro, and trifluoromethyl groups, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-nitro-4-(trifluoromethyl)anilino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O5/c1-10(2)16(3,9-21)23-14(25)8-29-15(26)7-22-12-5-4-11(17(18,19)20)6-13(12)24(27)28/h4-6,10,22H,7-8H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRIARVZQWEBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC(=O)CNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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